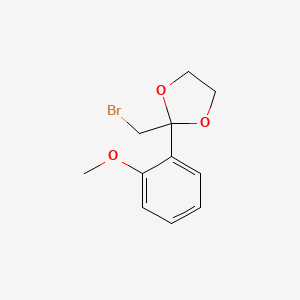

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane

Description

Properties

CAS No. |

24169-46-8 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO3/c1-13-10-5-3-2-4-9(10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3 |

InChI Key |

XCLLPJSXFBJCSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(OCCO2)CBr |

Origin of Product |

United States |

Preparation Methods

Acetal Formation (1,3-Dioxolane Ring Closure)

The initial step involves the reaction of 2-methoxybenzaldehyde with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring. This is a classic acetalization reaction where the aldehyde carbonyl group reacts with the diol to form a cyclic acetal, stabilizing the aldehyde functionality and protecting it for further transformations.

- Reactants: 2-methoxybenzaldehyde and ethylene glycol.

- Catalyst: Acidic catalyst such as p-toluenesulfonic acid or sulfuric acid.

- Solvent: Often toluene or benzene, with azeotropic removal of water to drive the equilibrium towards acetal formation.

- Temperature: Reflux conditions for several hours.

- Work-up: Removal of acid catalyst and purification by distillation or recrystallization.

This step yields 2-(2-methoxyphenyl)-1,3-dioxolane as the key intermediate.

Bromomethylation

The bromomethyl group is introduced by bromination of the methyl group adjacent to the dioxolane ring. This typically involves the use of bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.

- The acetal intermediate is dissolved in an inert solvent such as dichloromethane.

- Bromine is added dropwise at low temperature (0–3°C) to prevent side reactions.

- The reaction mixture is stirred for several hours to ensure complete bromination.

- The product is isolated by distillation under reduced pressure or by chromatographic purification.

This step converts the methyl group into a bromomethyl substituent, yielding the target compound This compound .

Alternative Bromination Approaches

In some protocols, bromination may be achieved via radical bromination using NBS in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This method offers milder conditions and better selectivity.

Representative Synthesis Protocol from Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-Methoxybenzaldehyde + Ethylene glycol, acid catalyst, reflux, azeotropic removal of water | 85–90 | Formation of 2-(2-methoxyphenyl)-1,3-dioxolane |

| 2 | Bromine, dichloromethane, 0–3°C, 3–4 hours | 75–80 | Bromination of methyl group to bromomethyl derivative |

This protocol is adapted from analogous syntheses of related bromomethyl dioxolanes, as direct literature on the exact compound is limited but can be inferred from structurally similar compounds such as 2-bromomethyl-1,3-dioxolane and substituted phenyl derivatives.

Analytical Data and Purity

- The bromomethylated product typically shows characteristic signals in ^1H NMR corresponding to the bromomethyl protons (~4.5 ppm) and aromatic protons of the 2-methoxyphenyl group.

- Infrared spectroscopy confirms the presence of the dioxolane ring (C–O–C stretches) and aromatic methoxy group.

- Purity is often confirmed by gas chromatography or high-performance liquid chromatography, with yields ranging from 75% to 85% depending on reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Acetalization | 2-Methoxybenzaldehyde, ethylene glycol, acid catalyst | Reflux (~110) | 2–4 | 85–90 | Azeotropic removal of water improves yield |

| Bromination | Bromine or NBS, solvent (CH2Cl2), radical initiator optional | 0–3 | 3–4 | 75–80 | Low temperature prevents side reactions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group in the compound undergoes nucleophilic substitution (SN2 mechanism), where the bromine atom is replaced by nucleophiles such as amines, alcohols, or thiolates. This reactivity is facilitated by the electron-deficient nature of the adjacent 1,3-dioxolane ring.

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Amine (e.g., NH₃) | Polar aprotic solvent, room temperature | Amine-substituted dioxolane |

| Alcohol (e.g., ROH) | Acidic or basic conditions | Ether-linked dioxolane |

| Thiolate (RS⁻) | DMF, reflux | Thioether-substituted dioxolane |

Radical Chain Reactions

The compound participates in radical-mediated conjugate additions to electron-deficient alkenes under visible light irradiation. This involves hydrogen atom transfer (HAT) from the dioxolane ring to generate nucleophilic radicals, which add to alkenes .

Key Steps :

-

Initiation : Bromomalonate or bromoester initiators undergo homolytic cleavage to form α-malonyl radicals.

-

Propagation : Dioxolanyl radicals react with alkenes (e.g., chromones) via conjugate addition.

-

Termination : Radical coupling or hydrogen abstraction regenerates initiators.

Example Reaction :

This process is catalyzed by iridium photocatalysts (e.g., Ir-5) with high triplet emission energy (>54 kcal/mol) .

Thermal Reactions

Flash vacuum pyrolysis (FVP) of related dioxolane derivatives leads to cyclization or decarbonylation. For this compound, heating at high temperatures (e.g., 750–850°C) may induce elimination of HBr from the bromomethyl group, forming aromatic products like benzofurans via intramolecular cyclization .

Proposed Pathway :

Acid-Catalyzed Reactions

Methanesulfonic acid or other Brønsted acids catalyze substitution or elimination reactions. Solvent-free conditions enhance reaction efficiency by removing byproducts (e.g., acetone) and improving stereochemical control .

Key Application :

In the synthesis of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane derivatives, acid catalysis improves yields from ~24% to ~65% under optimized conditions .

Functionalization via Dioxolane Ring

The 1,3-dioxolane ring can participate in reactions such as:

-

Acetal cleavage : Acidic hydrolysis to regenerate carbonyl groups.

-

Radical stabilization : The ring may delocalize radical intermediates formed during HAT .

Research Findings and Mechanistic Insights

-

Radical Chain Propagation : DFT calculations support the formation of nucleophilic dioxolanyl radicals, which add to electron-deficient alkenes via conjugate addition .

-

Stereochemical Control : Acid catalysis enables stereoselective formation of cis-dioxolane derivatives, critical for pharmaceutical applications .

-

Thermal Stability : The bromomethyl group’s reactivity under FVP highlights its role in directing cyclization pathways to aromatic heterocycles .

Scientific Research Applications

Applications in Synthetic Chemistry

- Intermediate in Organic Synthesis :

- Reagent in Chemical Reactions :

Analytical Applications

- High-Performance Liquid Chromatography (HPLC) :

- The compound can be effectively separated and analyzed using reverse-phase HPLC techniques. Specific conditions involve a mobile phase composed of acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and pharmacokinetic studies .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water |

| Application Type | Analytical/Preparative |

Medicinal Chemistry Applications

- Pharmacological Studies :

- Bioactivity Assays :

Case Studies

- Synthesis of Mitratapide :

- Analytical Method Development :

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the methoxyphenyl group can be oxidized to form reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives

Key Observations :

- The target compound’s bromomethyl group distinguishes it from derivatives with bromophenyl (e.g., ) or bromoethyl groups (e.g., ).

- Methoxy vs. halogen substitutions: The 2-methoxyphenyl group in the target compound contrasts with halogen-rich analogs (e.g., 2-chloro-4-(4-chlorophenoxy)phenyl in ), which may influence electronic properties and reactivity.

Key Observations :

- The target compound’s lower yield (31% ) compared to 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane (98% ) highlights the challenges in bromomethyl group introduction versus straightforward methylations.

- Bromination strategies vary: Pyridinium bromide perbromide is used for ethyl-to-bromoethyl conversion , while direct acetal formation is employed for the target compound .

Physical and Spectral Properties

Table 3: NMR Data Comparison

Key Observations :

- The CH₂Br signal at δ 4.61 in the target compound is absent in bromophenyl analogs, serving as a diagnostic marker.

- Methoxy groups (δ ~3.95) are consistent across methoxy-containing derivatives .

Biological Activity

2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenyl)-1,3-dioxolane with bromomethyl compounds. This method is efficient and yields high purity products suitable for biological testing. The structure of the compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial activities. In a study examining various dioxolane derivatives, it was found that many compounds demonstrated effective antibacterial and antifungal properties. Specifically, compounds similar to this compound showed activity against Staphylococcus aureus, Candida albicans, and other pathogens.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625-1250 | Significant against C. albicans |

| Other Dioxolane Derivative A | 500-1000 | Moderate against C. albicans |

| Other Dioxolane Derivative B | 250-500 | No activity |

MIC: Minimum Inhibitory Concentration

The study demonstrated that while some derivatives exhibited excellent antibacterial activity against Gram-positive bacteria, others were more effective against fungal strains. For instance, the compound showed a minimum inhibitory concentration (MIC) range from 625 to 1250 µg/mL against S. aureus and significant antifungal activity against C. albicans .

The mechanism by which 1,3-dioxolanes exert their antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with cellular processes. This can lead to cell lysis or inhibition of growth. Specific interactions with microbial enzymes or structural components may also play a role in their efficacy.

Case Studies

Several case studies highlight the potential applications of this compound in pharmaceutical development:

- Antibacterial Screening : In a comparative study involving various dioxolanes, this compound was tested against multiple bacterial strains. The results indicated a promising profile for further development as an antibacterial agent.

- Antifungal Applications : A separate investigation focused on its antifungal properties revealed that it could serve as a candidate for treating infections caused by resistant fungal strains.

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a precursor such as 2-(2-methoxyphenyl)-1,3-dioxolane. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in a non-polar solvent like CCl₄. Alternative routes may use bromine (Br₂) with FeCl₃ as a catalyst, but this requires precise temperature control (0–5°C) to avoid over-bromination . Key factors affecting yield include solvent polarity, stoichiometry of brominating agents, and reaction time. For example, excess NBS (>1.2 eq.) may lead to di-brominated byproducts, while insufficient reaction time reduces conversion efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

- NMR Spectroscopy :

Q. What are the stability considerations for this compound under laboratory storage?

The compound is sensitive to light and moisture , which can trigger hydrolysis of the dioxolane ring or cleavage of the C-Br bond. Storage recommendations:

- Temperature : –20°C in amber vials.

- Solvent : Dissolve in anhydrous dichloromethane (DCM) or THF to prevent degradation.

- Handling : Use inert atmosphere (N₂/Ar) during aliquoting .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence reactivity in cross-coupling reactions?

The 2-methoxyphenyl group activates the aromatic ring toward electrophilic substitution but may deactivate it in Suzuki-Miyaura couplings due to steric hindrance. In Pd-catalyzed reactions, the methoxy group can coordinate to the metal center, altering catalytic efficiency. For example, in Stille couplings, substituting the methoxy group with a less bulky substituent (e.g., -F) improves yields by reducing steric clashes .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Competing reactions (e.g., elimination to form alkenes or nucleophilic substitution at the dioxolane oxygen) can be minimized by:

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gaps and charge distribution to predict reactivity. For instance:

Q. Are there documented contradictions in reported spectroscopic data, and how should they be resolved?

Discrepancies in ¹³C NMR shifts (e.g., dioxolane carbons reported at 95–110 ppm vs. 85–100 ppm) arise from solvent effects or impurities. Resolution strategies:

- Standardized Protocols : Use deuterated chloroform (CDCl₃) as a universal solvent.

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate between diastereomers formed during synthesis?

- Chiral HPLC : Using a Chiralpak® AD-H column with hexane/isopropanol (90:10) resolves enantiomers.

- Vibrational Circular Dichroism (VCD) : Detects subtle differences in the spatial arrangement of substituents .

Q. How can researchers optimize reaction scalability without compromising purity?

- Flow Chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions.

- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Anticancer Agents : The bromomethyl group undergoes cross-coupling to introduce alkyl chains into quinoline-based inhibitors .

- Neuroactive Compounds : The dioxolane ring acts as a bioisostere for labile ester groups, improving metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.